

Navigating the Selectivity Landscape of Triazaspiro[4.5]decane Compounds: A Comparative Guide

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Compound of Interest

Compound Name:	<i>Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate</i>
CAS No.:	28121-73-5
Cat. No.:	B1279388

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In the intricate world of drug discovery, the quest for potent and selective molecules is paramount. The triazaspiro[4.5]decane scaffold has emerged as a versatile platform, giving rise to compounds with distinct therapeutic applications. This guide provides an in-depth, objective comparison of the cross-reactivity and off-target effects of three prominent classes of triazaspiro[4.5]decane derivatives: mitochondrial permeability transition pore (mPTP) inhibitors, delta-opioid receptor (DOR) agonists, and hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors. By delving into the experimental data and the causality behind their design, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of this chemical space.

The Triazaspiro[4.5]decane Scaffold: A Privileged Structure with Diverse Biological Activities

The triazaspiro[4.5]decane core, a unique three-dimensional structure, has proven to be a fertile ground for the development of novel therapeutics. Its rigid framework allows for the precise positioning of functional groups, enabling high-affinity interactions with specific biological targets. This inherent structural advantage has been exploited to generate compounds with remarkable potency and, as we will explore, varying degrees of selectivity. The diverse biological activities stemming from this single scaffold underscore the importance of understanding the subtle structural modifications that govern target engagement and dictate the potential for off-target effects.

Comparative Analysis of Selectivity and Off-Target Profiles

The therapeutic utility of any compound is intrinsically linked to its selectivity. Off-target interactions can lead to undesirable side effects, toxicity, and a diminished therapeutic window. Here, we compare the selectivity profiles of three distinct classes of triazaspiro[4.5]decane derivatives, juxtaposing them with established modulators of their respective targets.

Triazaspiro[4.5]decane-based mPTP Inhibitors: A New Frontier in Cardioprotection

Primary Target: The c-subunit of the F1/FO-ATP synthase, a key component of the mitochondrial permeability transition pore (mPTP).

Therapeutic Rationale: Inhibition of mPTP opening is a promising strategy for mitigating ischemia-reperfusion injury, a common cause of damage to tissues deprived of blood flow and then re-perfused, particularly in the context of heart attacks and strokes.

Selectivity Profile: Published studies on 1,3,8-triazaspiro[4.5]decane derivatives as mPTP inhibitors have highlighted their high specificity. One study explicitly states that selected compounds did not exhibit off-target effects at the cellular and mitochondrial levels^[1]. This is a significant advantage over the well-known mPTP inhibitor, Cyclosporin A (CsA), which, while effective, has a narrow therapeutic window due to its immunosuppressive activity mediated by calcineurin inhibition^[2]. Furthermore, these triazaspiro[4.5]decane derivatives do not induce the detrimental side effects associated with the F1/FO-ATP synthase inhibitor oligomycin A, suggesting a distinct and more favorable interaction with the target^{[3][4]}.

Comparative Data:

Compound Class	Primary Target	Known Off-Targets	Key Advantages
Triazaspiro[4.5]decane Derivatives	F1/FO-ATP synthase c-subunit (mPTP)	Not observed at cellular/mitochondrial levels[1]	High selectivity, lacks immunosuppressive effects of CsA and toxicity of oligomycin A[3][4]
Cyclosporin A (CsA)	Cyclophilin D (mPTP regulator)	Calcineurin (immunosuppression) [2]	Established mPTP inhibitor
Oligomycin A	F1/FO-ATP synthase	Broad cellular toxicity	Potent F1/FO-ATP synthase inhibitor

Expert Insight: The development of triazaspiro[4.5]decane-based mPTP inhibitors represents a significant step towards targeted cardioprotection. By directly engaging the c-subunit of ATP synthase, these compounds circumvent the off-target liabilities of existing agents. The absence of reported mitochondrial toxicity is particularly noteworthy and suggests a highly refined mechanism of action.

dot graph TD; A[Ischemia-Reperfusion Injury] --> B[mPTP Opening]; B --> C[Cell Death]; D[Triazaspiro[4.5]decane mPTP Inhibitors] --|> B; E[Cyclosporin A] --|> B; E --> F[Calcineurin Inhibition]; F --> G[Immunosuppression]; H[Oligomycin A] --|> I[F1/FO-ATP Synthase]; I --|> B; H --> J[Toxicity];

end caption: Signaling pathway of mPTP-mediated cell death and points of intervention.

1,3,8-Triazaspiro[4.5]decane-2,4-diones as Delta-Opioid Receptor (DOR) Agonists: A Novel Chemotype for Pain and Neurological Disorders

Primary Target: Delta-Opioid Receptor (DOR), a G-protein coupled receptor (GPCR).

Therapeutic Rationale: DOR agonists are being investigated for the treatment of pain, depression, and other neurological disorders. A key challenge has been to develop agonists that do not share the adverse effect profile of the prototypical DOR agonist, SNC80, which includes seizures and tachyphylaxis[5][6].

Selectivity Profile: A novel series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as highly selective DOR agonists. One lead compound was shown to be selective for DOR over a panel of 167 other GPCRs[5][6]. This high degree of selectivity is a crucial attribute for minimizing off-target side effects. Furthermore, these compounds exhibit a favorable signaling bias, with reduced recruitment of β -arrestin compared to SNC80[5][6]. Over-recruitment of β -arrestin by DOR agonists has been linked to their adverse effects.

Comparative Data:

Compound Class	Primary Target	Selectivity	β -Arrestin Recruitment	Key Advantages
Triazaspiro[4.5]decane-2,4-diones	DOR	High (selective over 167 GPCRs)[5][6]	Reduced vs. SNC80	Novel chemotype, potential for improved side effect profile
SNC80	DOR	Highly selective over μ -opioid receptors	High	Prototypical DOR agonist, but associated with seizures and tachyphylaxis[5][6]

Expert Insight: The discovery of this new chemotype of DOR agonists is a significant advancement. The ability to uncouple G-protein signaling from β -arrestin recruitment offers a promising strategy to retain analgesic efficacy while mitigating the dose-limiting side effects of earlier DOR agonists. The high selectivity demonstrated in broad GPCR screening further underscores the potential of this scaffold for developing safer and more effective therapeutics for neurological disorders.

dot graph TD; subgraph "Ligand-Receptor Interaction" A(Triazaspiro[4.5]decaneDOR Agonist) -> B{DOR}; C(SNC80) --> B; end

end caption: Comparison of signaling pathways for DOR agonists.

1,3,8-Triazaspiro[4.5]decane-2,4-diones as HIF Prolyl Hydroxylase (PHD) Inhibitors: A Novel Approach for Anemia Treatment

Primary Target: Hypoxia-Inducible Factor Prolyl Hydroxylases (PHD1-3).

Therapeutic Rationale: Inhibition of PHDs stabilizes HIF- α , leading to the production of erythropoietin (EPO) and offering a novel oral treatment for anemia, particularly in patients with chronic kidney disease.

Selectivity Profile: A key challenge in the development of PHD inhibitors is avoiding off-target activity, particularly at the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. For the 1,3,8-triazaspiro[4.5]decane-2,4-dione class of PHD inhibitors, an initial hERG liability was identified. However, through systematic chemical modification, this off-target activity was successfully eliminated[7][8]. This demonstrates a rational design approach to mitigate off-target effects while maintaining on-target potency.

Comparative Data:

Compound Class	Primary Target	Key Off-Target	Mitigation Strategy
Triazaspiro[4.5]decane-2,4-diones	HIF PHD1-3	hERG Channel	Systematic introduction of acidic functionality[7][8]
Other Clinical PHD Inhibitors	HIF PHD1-3	Varies	Varies

Expert Insight: The successful mitigation of hERG activity in this series of PHD inhibitors is a testament to the power of medicinal chemistry in addressing off-target effects. By understanding the structural features that contribute to hERG binding, the researchers were

able to engineer out this liability, resulting in a class of compounds with a more favorable safety profile. This targeted approach to de-risking a chemical series is a critical component of modern drug discovery.

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dot graph TD; subgraph "Drug Development Workflow" A[Initial Hit] --> B{hERG Liability}; B --> C[Structural Modification]; C --> D[Optimized Compound]; end
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end caption: Workflow for mitigating off-target hERG activity.

Experimental Protocols for Assessing Selectivity and Off-Target Effects

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to characterize the compounds discussed.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay assesses the ability of a compound to inhibit calcium-induced mPTP opening in isolated mitochondria.

Protocol:

- **Mitochondrial Isolation:** Isolate mitochondria from rat liver or heart tissue using differential centrifugation in a sucrose-based buffer.
- **Mitochondrial Respiration:** Assess the quality of the isolated mitochondria by measuring the respiratory control ratio (RCR) using an oxygen electrode. An RCR value > 4 is considered acceptable.
- **Calcein-AM Loading:** Incubate the isolated mitochondria with Calcein-AM, a fluorescent dye that becomes trapped in the mitochondrial matrix.
- **Assay Setup:** Resuspend the calcein-loaded mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a calcium-sensitive dye (e.g., Calcium Green-5N).

- **Compound Incubation:** Add the triazaspiro[4.5]decane compound or a vehicle control to the mitochondrial suspension and incubate for a specified period.
- **mPTP Induction:** Induce mPTP opening by adding a bolus of CaCl₂.
- **Data Acquisition:** Monitor the fluorescence of both calcein (to measure mitochondrial swelling and dye release) and the calcium-sensitive dye (to measure calcium uptake and release) using a fluorescence plate reader.
- **Data Analysis:** Calculate the rate of calcium-induced mitochondrial swelling and compare the inhibitory effect of the test compound to a known inhibitor like Cyclosporin A.

GPCR β -Arrestin Recruitment Assay

This cell-based assay measures the ability of a compound to promote the interaction between a GPCR and β -arrestin.

Protocol:

- **Cell Culture:** Culture HEK293 cells stably co-expressing the DOR tagged with a fragment of a reporter enzyme (e.g., β -galactosidase) and β -arrestin fused to the complementary enzyme fragment.
- **Cell Plating:** Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with varying concentrations of the triazaspiro[4.5]decane DOR agonist or a reference agonist like SNC80.
- **Incubation:** Incubate the plate at 37°C for a specified time to allow for receptor activation and β -arrestin recruitment.
- **Lysis and Substrate Addition:** Lyse the cells and add the chemiluminescent substrate for the reporter enzyme.
- **Signal Detection:** Measure the luminescence signal using a plate reader.
- **Data Analysis:** Plot the luminescence signal as a function of compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and E_{max} values. Compare these

values to those obtained with the reference agonist.

HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PHDs.

Protocol:

- **Reagents:** Prepare a reaction buffer containing recombinant human PHD2, a peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1 α , 2-oxoglutarate, Fe(II), and ascorbate.
- **Compound Incubation:** Add varying concentrations of the triazaspiro[4.5]decane PHD inhibitor or a vehicle control to the reaction mixture.
- **Enzymatic Reaction:** Initiate the reaction by adding the enzyme and incubate at room temperature for a specified time.
- **Detection:** Stop the reaction and detect the amount of hydroxylated peptide product. This can be done using various methods, such as an antibody-based detection system (e.g., TR-FRET) or mass spectrometry.
- **Data Analysis:** Plot the inhibition of PHD activity as a function of inhibitor concentration and fit the data to determine the IC₅₀ value.

hERG Channel Patch-Clamp Assay

This electrophysiology assay directly measures the effect of a compound on the function of the hERG potassium channel.

Protocol:

- **Cell Culture:** Use a stable cell line (e.g., HEK293) expressing the human hERG channel.
- **Electrophysiology Setup:** Use an automated or manual patch-clamp system to record ionic currents from individual cells.

- **Baseline Recording:** Establish a stable baseline recording of the hERG current using a specific voltage protocol designed to elicit the characteristic tail current.
- **Compound Application:** Perfuse the cell with increasing concentrations of the triazaspiro[4.5]decane compound.
- **Current Measurement:** Record the hERG current at each compound concentration.
- **Data Analysis:** Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition as a function of compound concentration and fit the data to determine the IC50 value.

Conclusion: A Scaffold of Promise with a Caveat of Diligence

The triazaspiro[4.5]decane scaffold has unequivocally demonstrated its value in generating potent and, in many cases, highly selective modulators of diverse biological targets. The examples of mPTP inhibitors with a clean mitochondrial profile, DOR agonists with a favorable signaling bias, and PHD inhibitors with mitigated hERG liability highlight the remarkable versatility and potential of this chemical framework.

However, this guide also underscores a critical principle in drug discovery: no scaffold is inherently "clean." The therapeutic success of any compound class is contingent upon a rigorous and multifaceted assessment of its selectivity and off-target effects. The detailed experimental protocols provided herein offer a roadmap for such an evaluation.

For researchers, scientists, and drug development professionals working with triazaspiro[4.5]decane compounds, the path forward is clear. A deep understanding of the structure-activity relationships that govern both on-target potency and off-target interactions is essential. By employing a comprehensive suite of in vitro and in vivo assays, and by embracing a proactive approach to identifying and mitigating potential liabilities, the full therapeutic promise of this remarkable scaffold can be realized. This guide serves as a foundational resource for that endeavor, encouraging a data-driven and scientifically rigorous approach to the development of the next generation of triazaspiro[4.5]decane-based medicines.

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